
Cromo (VI)
Descripción general
Descripción
Chromium(6+), also known as hexavalent chromium, is a highly oxidizing form of chromium that is a significant environmental threat due to its toxicity and carcinogenic properties. It is commonly found in various industrial processes and can contaminate water and soil, leading to adverse health effects in humans and animals . Chromium in its hexavalent state is usually associated with oxygen, forming compounds like chromate [CrO4]2−, which are characterized by their strong oxidizing nature and their ability to form stable structures in certain environments .
Synthesis Analysis
The synthesis of chromium complexes can be achieved under specific conditions, such as solvothermal methods. For instance, a chromium-antimony–sulfide complex was synthesized using CrCl3•6H2O, Sb2S3, and S in the presence of triethylenetetramine at 433 K . This demonstrates the versatility of chromium in forming various coordination compounds under controlled conditions.
Molecular Structure Analysis
Chromium(6+) typically forms tetrahedral [CrO4]2− ions in its compounds. However, chromium can exist in several oxidation states, each with distinct coordination geometries. For example, Cr3+ ions often exhibit octahedral coordination with oxygen, while Cr6+ ions form tetrahedral coordination . The molecular structure of chromium compounds can vary significantly, influencing their physical and chemical properties .
Chemical Reactions Analysis
Hexavalent chromium is a strong oxidant, which makes it reactive in various chemical reactions. It has been traditionally used in organic synthesis, but concerns over metal waste have reduced its use as a stoichiometric oxidant . The reactivity of chromium compounds is highly dependent on their oxidation state and the surrounding environmental conditions, such as pH and redox potential .
Physical and Chemical Properties Analysis
Chromium(6+) compounds, such as chromates, are known for their vivid colors and strong oxidizing properties. The physical and chemical properties of chromium compounds are influenced by factors like coordination geometry and the nature of their ligands. For example, the crystal structure of a basic chromium acetate compound shows a complex cation with three chromium atoms linked to a central oxygen atom, each chromium atom being octahedrally coordinated . The electrical, optical, and magnetic properties of chromium-substituted nanoferrites also demonstrate the impact of chromium's oxidation state on material properties .
Relevant Case Studies
Case studies involving chromium(6+) often focus on its environmental impact and the health risks associated with its exposure. For instance, chromium contamination in water and soil has been extensively studied, highlighting the need for effective remediation strategies to mitigate its toxic effects . Additionally, the role of chromium in biological systems, such as its essentiality for proper carbohydrate and lipid metabolism in mammals, has been explored, although its molecular function remains elusive .
Aplicaciones Científicas De Investigación
Metalurgia
Cromo (VI): desempeña un papel fundamental en la metalurgia, particularmente en la producción de acero inoxidable y otras aleaciones . Imparte resistencia a la corrosión y dureza al acero. El proceso de electrodeposición a menudo utiliza Cromo (VI) para depositar una fina capa de cromo sobre piezas metálicas para mejorar la durabilidad y el atractivo estético.
Tintes y Pigmentos
Los compuestos de cromo (VI) se utilizan para producir colores vibrantes en tintes y pigmentos . Estos compuestos están involucrados en la síntesis de varios pigmentos coloreados utilizados en pinturas, tintas y textiles. El color verde brillante de la esmeralda y el color rojo del rubí se deben a la presencia de compuestos de cromo.
Preservación de la Madera
Los compuestos de cromo (VI) sirven como conservantes en la industria maderera . Son parte de la mezcla de arseniato de cobre cromatado (CCA) utilizada para tratar la madera. Este tratamiento ayuda a proteger contra la pudrición, la descomposición y la infestación de termitas, lo que extiende la vida útil de la madera.
Aplicaciones en Fundición
En las fundiciones, el Cromo (VI) se utiliza como parte de los moldes de arena y los núcleos para fundir piezas metálicas . Ayuda a crear moldes que puedan soportar altas temperaturas y mejorar la calidad de las piezas fundidas.
Catálisis
Los compuestos de cromo (VI) se utilizan como catalizadores en varias reacciones químicas . Son particularmente importantes en los procesos de polimerización donde catalizan la reacción para producir polietileno y otros polímeros.
Curtido
La industria del curtido utiliza Cromo (VI) para el proceso de curtido al cromo . Ayuda a convertir las pieles de animales en cuero, haciendo que el cuero sea más duradero y resistente al agua y los daños microbianos.
Remediación Ambiental
Los avances recientes han destacado el uso de microorganismos y nanopartículas en la biorremediación y la nanorremediación de la contaminación por cromo (VI) . Estos métodos innovadores tienen como objetivo reducir el impacto ambiental del cromo (VI) convirtiéndolo en formas menos dañinas.
Investigación de Laboratorio
En la investigación científica, el cromo (VI) se utiliza a menudo como agente oxidante . Es particularmente útil en los laboratorios de química orgánica para oxidar alcoholes a cetonas y aldehídos.
Mecanismo De Acción
Target of Action
Chromium(VI) primarily targets the mitochondrial ATP synthase . This micronutrient is postulated to play a role in carbohydrate, lipid, and protein metabolism . It is also known to interact with peptides, proteins, and DNA, leading to DNA-protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Mode of Action
Chromium(VI) interacts with its targets by binding to the beta-subunit of ATP synthase and inhibiting its enzymatic activity . This interaction leads to the activation of AMP-activated protein kinase (AMPK), which is proposed to explain the beneficial actions of chromium on carbohydrate metabolism . Chromium(VI) also induces DNA strand breaks and reactive oxygen species production .
Biochemical Pathways
Chromium(VI) affects various biochemical pathways. It enhances the action of insulin, a hormone crucial to the metabolism and storage of carbohydrate, fat, and protein in the body . Its toxic mode of action is mediated by DNA strand breaks, reactive oxygen species production, and its association with the glutathione metabolism in living systems .
Pharmacokinetics
Chromium(VI) is excreted primarily in the urine . After oral administration, it is rapidly absorbed into the blood and slowly eliminated, which could lead to the accumulation of chromium in vivo . Most chromium is cleared rapidly from the blood .
Result of Action
Chronic exposure and bioaccumulation of chromium(VI) can cause toxicity and numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems . Even in small amounts, chromium(VI) can cause skin burns, pneumonia, complications during childbirth, and stomach cancer .
Action Environment
Chromium(VI) occurs naturally in the environment from the erosion of natural chromium deposits. It can also be produced by industrial processes . Pollution can occur when these industrial sites fail to follow proper waste disposal methods, such as with unlined coal ash ponds . The environmental factors can influence the action, efficacy, and stability of chromium(VI).
Safety and Hazards
Hexavalent chromium is harmful to the eyes, skin, and respiratory system . It is known to cause cancer, especially if airborne and inhaled where it can cause lung cancer . Workers who are exposed to hexavalent chromium are at increased risk of developing lung cancer, asthma, or damage to the nasal epithelia and skin .
Direcciones Futuras
Due to the toxicity of hexavalent chromium, several treatments, including chemical, biological, and physical approaches, are being used to reduce Cr (VI) waste in the surrounding environment . Furthermore, research is being conducted on the ecology and biogeography of Cr (VI)-resistant microorganisms in inhospitable environments, and their use for detoxifying Cr (VI) and other applications .
Análisis Bioquímico
Biochemical Properties
Chromium(6+) interacts with various biomolecules, including enzymes and proteins, within biochemical reactions. For instance, bacteria have developed mechanisms to counter chromium toxicity, such as the ability to absorb, reduce, efflux, or accumulate the metal . Chromium(6+) can form complexes with hydrogen peroxide, leading to the creation of hydroxyl radicals and peroxochromium .
Cellular Effects
Chromium(6+) has significant effects on various types of cells and cellular processes. It influences cell function by causing changes in cell signaling pathways, gene expression, and cellular metabolism . For example, Chromium(6+) can induce oxidative stress, leading to lipid peroxidation in plants that cause severe damage to cell membranes, degradation of photosynthetic pigments, and deterioration in growth .
Molecular Mechanism
The molecular mechanism of Chromium(6+) action involves its interaction with biomolecules at the molecular level. Chromium(6+) can bind to the beta subunit of ATP synthase, influencing physiological effects apart from insulin signaling . This binding interaction leads to changes in enzyme activity and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chromium(6+) change over time. Studies have shown that exposure to Chromium(6+) results in changes in the proximate composition and histological architecture of organisms . Long-term exposure to Chromium(6+) can lead to significant damage, including alterations in circulatory and regressive aspects .
Dosage Effects in Animal Models
The effects of Chromium(6+) vary with different dosages in animal models. Chronic exposure to Chromium(6+) in drinking water can damage the liver and reproductive systems, lower body weight, and delay skeletal development of the offspring of lab animals exposed to the chemical
Metabolic Pathways
Chromium(6+) is involved in several metabolic pathways. It has been found to alter enzyme activity and activate the downstream AMP-activated protein kinase (AMPK) pathway by displacing magnesium ions within ATP synthase’s beta subunit .
Transport and Distribution
Chromium(6+) is transported and distributed within cells and tissues. The mobility and distribution of Chromium(6+) in the environment are related not only to its concentration but also to its availability . The specific transporters or binding proteins that Chromium(6+) interacts with, as well as its effects on localization or accumulation, require further study.
Subcellular Localization
The subcellular localization of Chromium(6+) and its effects on activity or function are complex. Studies have shown that most of the accumulated Chromium(6+) is isolated to the cell walls in roots and the vacuoles in leaves
Propiedades
IUPAC Name |
chromium(6+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/q+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOVCBBYLSVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023982 | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.996 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18540-29-9 | |
| Record name | Chromium(6+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18540-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hexavalent ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018540299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium (VI) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium, ion (Cr6+) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Chromium(VI+) exert its toxic effects within the body?
A1: Chromium(VI+) readily enters cells through various mechanisms, including anion channels. [, ] Inside the cell, it undergoes reduction to Chromium(III+), generating reactive oxygen species (ROS) as byproducts. [, , , ] These ROS can damage DNA, proteins, and other cellular components, leading to a range of toxic effects, including mutations, cell cycle arrest, apoptosis, and potentially cancer. [, , , ]
Q2: What are the main target organs and tissues affected by Chromium(VI+) toxicity?
A2: While Chromium(VI+) can impact multiple organs, the kidneys are a primary target due to their role in filtering and excreting waste products. [] Accumulation in the kidneys can lead to acute tubular necrosis, impairing their function. [] Other organs and systems affected by Chromium(VI+) exposure include the skin, respiratory system, liver, and gastrointestinal tract. []
Q3: Is there any evidence linking Chromium(VI+) exposure to cancer?
A3: Yes, Chromium(VI+) is classified as a human carcinogen. [, ] Studies have linked inhalation exposure to increased lung cancer risk, and there are concerns about potential carcinogenic effects from ingestion, although this remains a point of debate. [, , , ]
Q4: Are there any known protective measures against Chromium(VI+)-induced toxicity?
A5: Research suggests that antioxidants, such as Vitamin E, might offer some protection against Chromium(VI+) toxicity by counteracting the damaging effects of ROS. [, ] In a study using rat models, Vitamin E supplementation showed potential in mitigating the adverse effects of Chromium(VI+) on salivary glands. [, ]
Q5: What is the molecular formula and weight of Chromium(VI+) oxide?
A5: Chromium(VI+) oxide, also known as chromium trioxide (CrO3), has a molecular weight of 99.99 g/mol.
Q6: Are there specific spectroscopic techniques used to characterize Chromium(VI+) compounds?
A7: Yes, several spectroscopic techniques are employed to study Chromium(VI+) compounds, including UV-Vis spectrophotometry, X-ray absorption near-edge spectroscopy (XANES), and electron spin resonance (ESR). [, , , , ] These methods provide insights into the oxidation state, coordination environment, and electronic structure of Chromium(VI+) species. [, , , , ]
Q7: What are the common analytical methods used to determine Chromium(VI+) concentrations?
A11: Spectrophotometry, particularly using the diphenylcarbazide method, is widely employed for quantifying Chromium(VI+) in water samples. [, ] Atomic Absorption Spectrophotometry (AAS) is another technique used for Chromium(VI+) determination, offering high sensitivity and selectivity. []
Q8: Are there challenges in accurately measuring Chromium(VI+) levels in environmental samples?
A12: Yes, accurately measuring Chromium(VI+) in complex environmental matrices like soil or industrial effluent can be challenging due to potential interferences from other substances. [, ] Method validation, including assessments of accuracy, precision, and specificity, is crucial to ensure reliable results. [, ]
Q9: What are the main environmental concerns associated with Chromium(VI+)?
A13: Chromium(VI+) is a known environmental pollutant, primarily originating from industrial discharges, particularly from industries involved in leather tanning, electroplating, and textile dyeing. [, , , , ] Its presence in water bodies poses a significant threat to aquatic life and can contaminate drinking water sources, endangering human health. [, , , , ]
Q10: What measures can be taken to remove or reduce Chromium(VI+) contamination in wastewater?
A15: Several methods are employed for treating Chromium(VI+) contaminated wastewater, including chemical precipitation, ion exchange, and bioremediation. [] Bioremediation, utilizing microorganisms like bacteria and algae, offers a potentially sustainable approach for removing Chromium(VI+) from contaminated environments. []
Q11: What are the promising areas for future research on Chromium(VI+)?
A11: Future research on Chromium(VI+) could focus on:
- Developing more sensitive, selective, and cost-effective methods for detecting and quantifying Chromium(VI+) in various matrices. [, ]
- Elucidating the detailed mechanisms of Chromium(VI+) toxicity and identifying potential biomarkers for early detection of exposure and related health effects. [, , ]
- Exploring innovative and sustainable remediation strategies for Chromium(VI+) contaminated water and soil, with a focus on bioremediation and green chemistry approaches. [, ]
- Investigating the long-term health impacts of low-level Chromium(VI+) exposure through drinking water and developing strategies to minimize potential risks. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




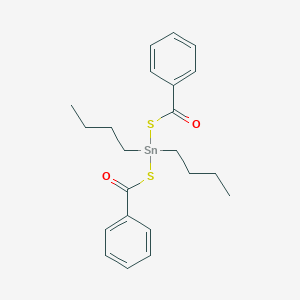

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)


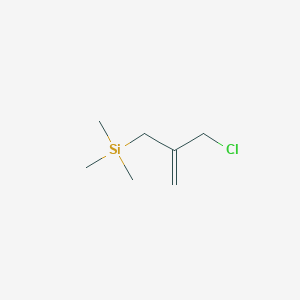
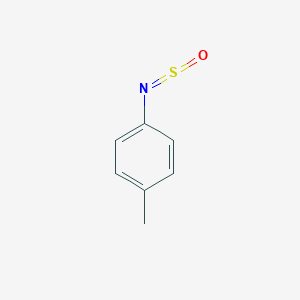
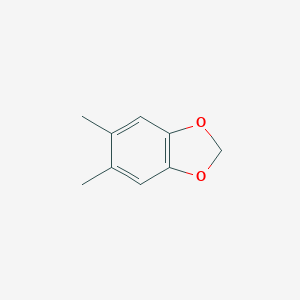
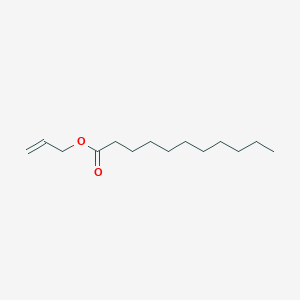

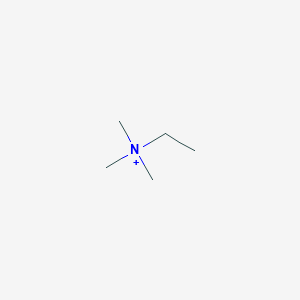
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)